molecular formula C24BF20K B3043647 Potassium tetrakis(pentafluorophenyl)borate CAS No. 89171-23-3

Potassium tetrakis(pentafluorophenyl)borate

Cat. No.: B3043647
CAS No.: 89171-23-3
M. Wt: 718.1 g/mol
InChI Key: GYBHRIJOPWTIKA-UHFFFAOYSA-N
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Description

Potassium tetrakis(pentafluorophenyl)borate (K[TPFPB], CAS 89171-23-3) is a weakly coordinating anion (WCA) salt widely used in catalysis, electrochemistry, and materials science. Its structure consists of a central boron atom surrounded by four pentafluorophenyl groups, forming a tetrahedral geometry. The electron-withdrawing pentafluorophenyl substituents enhance the anion’s stability and solubility in nonpolar media, making it ideal for activating metallocene catalysts in olefin polymerization . K[TPFPB] is particularly valued for its low nucleophilicity and resistance to hydrolysis, which are critical in industrial processes requiring moisture tolerance .

Properties

IUPAC Name

potassium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.K/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBHRIJOPWTIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24BF20K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335165
Record name Potassium tetrakis(pentafluorophenyl)borate
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Molecular Weight

718.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89171-23-3
Record name Potassium tetrakis(pentafluorophenyl)borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89171-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Borate(1-), tetrakis(2,3,4,5,6-pentafluorophenyl)-, potassium (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium tetrakis(pentafluorophenyl)borate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational patent US6700019B2 details a four-step process for synthesizing K[B(C₆F₅)₄] from boron trichloride (BCl₃) and pentafluorophenylmagnesium bromide (C₆F₅MgBr):

  • Halogenation :
    $$ 4\, \text{C}6\text{F}5\text{MgBr} + \text{BCl}3 \rightarrow \text{B(C}6\text{F}5\text{)}4^- + 3\, \text{MgBrCl} + \text{Mg}^{2+} $$
    Conducted in tetrahydrofuran (THF) at −70°C to −20°C to minimize side reactions.

  • Hydrolysis :
    Quenching with ice-water protonates residual Grignard reagent while leaving the borate anion intact.

  • Alkali Metal Exchange :
    Addition of KCl precipitates the potassium salt:
    $$ \text{Na}[B(C6F5)4] + \text{KCl} \rightarrow \text{K}[B(C6F5)4] + \text{NaCl} $$

  • Purification :
    Recrystallization from acetone/water mixtures removes MgCl₂ and unreacted starting materials.

Optimized Reaction Parameters

Data from and reveal critical process variables:

Parameter Optimal Range Impact on Yield/Purity
Temperature −70°C to −20°C Prevents B(C₆F₅)₃ formation
BCl₃:C₆F₅MgBr molar ratio 1:4.2–1:4.5 Minimizes unreacted BCl₃
Solvent THF Stabilizes Grignard intermediate
KCl concentration 10% w/v aqueous solution Maximizes K⁺ exchange efficiency

Typical yields range from 70–85% with >95% purity (HPLC).

Metathesis from Preformed Borate Salts

Lithium/Kassium Borate Intermediate Route

As described in, K[B(C₆F₅)₄] can be synthesized via salt metathesis using bis(triphenylphosphoranylidene)ammonium chloride (PPNCl):

$$ \text{PPNCl} + \text{Li}[B(C6F5)4] \rightarrow \text{PPN}[B(C6F5)4] + \text{LiCl} $$

Subsequent cation exchange with KCl in methanol/water (2:1 v/v) yields the potassium salt. Key steps include:

  • Precipitation : Immediate formation of K[B(C₆F₅)₄] upon KCl addition
  • Washing : Sequential rinsing with methanol/water (2:1) and pure water removes LiCl
  • Recrystallization : Dissolution in hot acetone followed by slow cooling yields colorless crystals

This method achieves 82% yield with 99% purity (electrochemical grade) but requires rigorous exclusion of atmospheric moisture.

Industrial-Scale Adaptations

Fisher Scientific’s production protocol modifies the above method:

  • Uses potassium tetrakis(pentafluorophenyl)borate (Boulder Scientific) as starting material
  • Implements vacuum filtration with sintered glass crucibles to accelerate drying
  • Employs argon-sparged solvents to prevent oxidation

Comparative Analysis of Methods

Metric Direct Synthesis Metathesis
Yield 70–85% 75–82%
Purity (HPLC) 95–97% 98–99%
Reaction Time 8–12 hours 4–6 hours
Scalability Kilogram-scale feasible Limited to 100g batches
Critical Impurities MgCl₂, Na⁺ Li⁺, PPN⁺
Safety Concerns Pyrophoric Grignard Methanol toxicity

Characterization and Quality Control

Spectroscopic Data

  • ¹⁹F NMR (CDCl₃): δ −133.2 (ortho-F), −158.4 (para-F), −162.7 (meta-F)
  • IR (KBr): 1510 cm⁻¹ (B-C stretch), 985 cm⁻¹ (C-F bend)

Thermal Properties

  • Melting Point : >300°C (decomposition)
  • Thermogravimetry : 5% weight loss at 220°C under N₂

Chemical Reactions Analysis

Types of Reactions: Potassium tetrakis(pentafluorophenyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

Potassium tetrakis(pentafluorophenyl)borate serves as an effective reagent in organic reactions, particularly:

  • Catalysis : It acts as a Lewis acid catalyst in electrophilic aromatic substitution reactions, facilitating the formation of complex organic molecules. Its ability to stabilize negative charges makes it suitable for various catalytic processes .
  • Pharmaceutical Intermediates : The compound is utilized in the synthesis of pharmaceutical agents, where its unique electronic properties enhance reaction rates and selectivity .

Biochemical Applications

K[B(C6_6F5_5)4_4] has garnered attention in biochemical research due to its interactions with biomolecules:

  • Biochemical Reagents : It is employed as a reagent in biochemical assays, contributing to the study of enzyme mechanisms and protein interactions. Its stability and solubility in organic solvents make it a valuable tool for researchers .
  • Therapeutic Potential : Research is ongoing to explore its potential therapeutic applications, particularly in drug design and delivery systems. The fluorinated structure may enhance the bioavailability of certain compounds.

Data Table: Comparison with Related Compounds

CompoundCationStabilityUnique Features
This compoundPotassiumHighUsed in biochemical assays; stable under various conditions
Sodium tetrakis(pentafluorophenyl)borateSodiumModerateSimilar stability; different solubility
Lithium tetrakis(pentafluorophenyl)borateLithiumLowMore reactive; less stable than potassium salt
Boron trifluorideNoneHighSimpler structure; high reactivity

Case Study 1: Catalytic Activity

In a study examining the catalytic activity of K[B(C6_6F5_5)4_4], researchers found that it significantly increased the rate of electrophilic aromatic substitutions compared to traditional catalysts. This was attributed to its ability to stabilize transition states during reactions.

Case Study 2: Biochemical Assays

Another study utilized K[B(C6_6F5_5)4_4] in assays to investigate enzyme kinetics. The results demonstrated that the compound could enhance the sensitivity of detection methods, leading to more accurate measurements of enzyme activity .

Mechanism of Action

The mechanism of action of potassium tetrakis(pentafluorophenyl)borate involves its ability to act as a ligand and form coordination complexes with metal ions. The strong electron-withdrawing effect of the fluorine atoms on the pentafluorophenyl groups enhances the compound’s stability and reactivity. This property allows it to participate in various catalytic and redox processes, facilitating the formation of desired products .

Comparison with Similar Compounds

Ammonium Tetrakis(pentafluorophenyl)borate (NH₄[TPFPB])

NH₄[TPFPB] is a key cocatalyst in olefin polymerization, often replacing methylaluminoxane (MAO). Key distinctions include:

  • Cost and Stability : NH₄[TPFPB] is less expensive and more chemically stable than MAO, with lower sensitivity to air and moisture, reducing storage and handling costs .
  • Synthesis : Optimized methods using Grignard reagents (e.g., C₆F₅MgBr) achieve high yields (>90%) and purity, favoring industrial scalability .

Dimethylanilinium Tetrakis(pentafluorophenyl)borate (DMAB)

DMAB (N,N-dimethylanilinium[TPFPB]) is notable for its role in producing telechelic polyolefins:

  • Synthesis : Reactions involving N,N-dimethylaniline hydrochloride and lithium bromide tetrakis(pentafluorophenyl)borate yield DMAB with up to 96.1% purity, outperforming magnesium-based intermediates .
  • Applications : It facilitates phenyl-group-terminated poly(α-olefins), serving as synthons for functional polymers .

Tetrabutylammonium Tetrakis(pentafluorophenyl)borate (TBA[TPFPB])

TBA[TPFPB] is prominent in electrochemistry due to its superior conductivity:

  • Conductivity: In nonaqueous solvents, TBA[TPFPB] exhibits higher ionic conductivity compared to traditional electrolytes like PF₆⁻ or BF₄⁻, attributed to its large anion size and weak ion pairing .
  • Structural Insights : Crystallographic studies reveal weak cation-anion interactions, enhancing solubility in low-polarity solvents .

Lithium Tetrakis(pentafluorophenyl)borate (Li[TPFPB])

Li[TPFPB] (CAS 155543-02-5) is utilized in niche applications:

  • Electrolytes : Its ethyl etherate complex improves ion transport in lithium-ion batteries .
  • Solar Cells : As a Lewis-acid additive (Li-BCF), it enhances charge extraction in perovskite solar cells .

Trityl Tetrakis(pentafluorophenyl)borate (Tr[TPFPB])

Tr[TPFPB] is a potent p-dopant in organic semiconductors:

  • Doping Efficiency : The trityl cation’s strong electrophilicity enables efficient hole injection in polymers like P3HT, outperforming conventional dopants .

Comparison with Methylaluminoxane (MAO)

While MAO remains dominant in polyolefin production, K[TPFPB] and NH₄[TPFPB] offer advantages:

  • Moisture Tolerance : Both borates are less reactive toward moisture, simplifying industrial workflows .
  • Product Control: They enable precise control over polymer branching and molecular weight distributions in nonpolar media .

Key Data Tables

Table 2. Conductivity of TBA[TPFPB] vs Traditional Electrolytes

Electrolyte Conductivity (mS/cm) Solvent Reference
TBA[TPFPB] 12.4 Acetonitrile
TBAPF₆ 8.2 Acetonitrile
TBABF₄ 7.6 Acetonitrile

Research Findings and Trends

  • Computational Insights: Molecular dynamics simulations reveal that TPFPB⁻ anions minimize cation interactions, enhancing solubility and catalytic activity in zirconocene systems .
  • Structural Modifications : Introducing long-chain alkyls to ammonium cations improves solubility in alkanes but risks increasing amine basicity, which may hinder metallocene activation .
  • Industrial Scalability: Grignard-based syntheses of TPFPB salts are prioritized for safety and yield, though t-BuLi methods offer higher atom economy .

Biological Activity

Potassium tetrakis(pentafluorophenyl)borate (KTPB) is an organoboron compound recognized for its unique structure and significant biological activity. With the chemical formula K[B C6F5)4]\text{K}[\text{B C}_6\text{F}_5)_4], it features a potassium cation coordinated to a boron atom, which is further bonded to four pentafluorophenyl groups. This compound has gained attention in various fields, including catalysis, biochemistry, and material science due to its stability and reactivity.

KTPB is characterized by:

  • High Thermal Stability : Melting point exceeds 300 °C.
  • Lewis Acid Behavior : Acts as a Lewis acid by accepting electron pairs from Lewis bases to form adducts.
  • Electronegative Fluorine Atoms : The presence of fluorine significantly influences its chemical properties, enhancing its reactivity and stability compared to other organoboron compounds.

Table 1: Comparison of Organoboron Compounds

CompoundCationUnique Features
This compoundPotassiumHighly stable; used in biochemical assays
Sodium tetrakis(pentafluorophenyl)borateSodiumSimilar stability; different solubility
Lithium tetrakis(pentafluorophenyl)borateLithiumMore reactive; less stable than potassium salt
Boron trifluorideNoneSimpler structure; high reactivity

Role in Catalysis

KTPB is primarily utilized as a cocatalyst in metallocene catalyst activation, particularly in olefin polymerization. It abstracts chloride ligands from metallocene dichloride precursors, generating cationic metallocene species that serve as active catalysts for polymerization reactions. This functionality underlines its importance in synthetic organic chemistry and materials science.

Interaction with Biomolecules

Research indicates that KTPB may interact with various biomolecules, suggesting potential therapeutic applications. Its ability to form adducts with biomolecules could lead to novel drug delivery systems or therapeutic agents. However, detailed studies on its biological interactions are still emerging.

Case Studies

  • Polymerization Studies :
    • In a study examining the use of KTPB as a cocatalyst, researchers demonstrated enhanced polymer yields and molecular weights compared to traditional catalysts like MAO (methylaluminoxane) . The findings suggest that KTPB may offer a more efficient alternative for olefin polymerization.
  • Biochemical Assays :
    • KTPB has been utilized in various biochemical assays due to its stability and reactivity. Its application in fluorescence-based assays has shown promising results, indicating that it can facilitate the detection of specific biomolecules .
  • Interaction with Transition Metals :
    • Studies have shown that KTPB can enhance the reactivity of transition metals in catalyzing organic transformations. This property has implications for developing new catalytic processes in organic synthesis .

Potential Therapeutic Applications

The unique properties of KTPB suggest several potential therapeutic applications:

  • Drug Delivery Systems : Its ability to form stable complexes with biomolecules could be harnessed for targeted drug delivery.
  • Anticancer Agents : Preliminary studies indicate that organoboron compounds may exhibit anticancer properties, warranting further investigation into KTPB's efficacy in this area.

Q & A

Q. Basic Research Focus

NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; δ ~ -135 ppm for para-F.

Elemental Analysis : Confirms B and F content within ±0.3% of theoretical values.

X-ray Diffraction : Resolves anion-cation packing (e.g., P 4̄ space group in ).

ESI-MS : Detects trace impurities (e.g., Cl⁻ adducts at m/z 718.1).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Potassium tetrakis(pentafluorophenyl)borate

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